Home > Products > Screening Compounds P117385 > N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide - 1021058-61-6

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide

Catalog Number: EVT-3056865
CAS Number: 1021058-61-6
Molecular Formula: C22H26FN3O3S
Molecular Weight: 431.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[Bis(4-fluorophenyl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-ium 3-carboxypropanoate []

2-{3-[4-(2-fluorophenyl)-piperazin-1-yl]-propyl}-2-aza-spiro[4.4]nonane-1,3-dione []

Compound Description: This compound, 2-{3-[4-(2-fluorophenyl)-piperazin-1-yl]-propyl}-2-aza-spiro[4.4]nonane-1,3-dione (7), is part of a series of N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane and [4.5]decane-1,3-dione derivatives studied for their anticonvulsant properties and serotonin receptor affinity []. While it did not show antiseizure activity in the maximal electroshock test, it displayed activity in the subcutaneous pentylenetetrazole test, a model for evaluating anticonvulsant potential.

(N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)phenyl)acetamide) []

Compound Description: This compound, designated as lead 1 in the study, acts as a S100A2-p53 protein-protein interaction inhibitor []. The research focused on developing potential treatments for pancreatic cancer, where the S100A2 protein plays a role in tumor progression. The study explored modifications to this lead structure to improve its potency and selectivity against pancreatic cancer cell lines.

N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide Analogues with Modifications at the 3-OCH3Ph Moiety []

Compound Description: This group encompasses a series of analogues derived from the aforementioned lead 1 compound, each bearing modifications to the 3-methoxyphenyl (3-OCH3Ph) moiety []. These modifications primarily involved introducing different substituents at the 4-position of the 3-OCH3Ph ring. This strategy aimed to investigate the impact of steric and electronic factors on the compounds' ability to inhibit the S100A2-p53 interaction and their subsequent anti-cancer activity.

N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide Analogues with Acetamide Replacement []

Compound Description: This set of analogues stems from the same lead 1 compound, but they feature a replacement of the phenylacetamide moiety with a 4-trifluoromethyl (4-CF3) group []. This modification aimed to assess the importance of the phenylacetamide group for activity and explore alternative structural motifs.

N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide Analogue with 4-C(CH3)3 Substitution []

Compound Description: This specific analogue represents a modification where a bulky tert-butyl group (4-C(CH3)3) is introduced at the 4-position of the central phenyl ring in lead 1 []. Interestingly, this modification led to a decrease in potency compared to the parent compound, likely due to steric clashes within the S100A2-p53 binding groove.

N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide Analogues with Alkyl Moieties []

Compound Description: This group consists of analogues derived from lead 1, where the central phenyl ring is substituted with alkyl chains of varying lengths at the 4-position []. The study aimed to evaluate the effect of alkyl chain length on biological activity against pancreatic cancer cell lines.

N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide Analogues with Modified Benzenesulfonamide Moieties []

Compound Description: This series of analogues focuses on modifying the benzenesulfonamide portion of lead 1 []. The modifications primarily involve introducing fluorine atoms (2-CF3 or 3-CF3) on the benzenesulfonamide ring. This strategy aimed to explore the influence of electronic effects on the compounds' activity.

N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide Analogues with Combined Modifications []

Compound Description: This final group comprises analogues derived from lead 1 that combine modifications from previous series []. For example, analogue 51 incorporates a 4-CF3 group on the central phenyl ring and a 4-OCH3 group on the 3-methoxyphenyl moiety. Similarly, analogue 52 combines a 4-CF3 group on the central phenyl ring with a 2-OCH3 group on the 3-methoxyphenyl moiety. This approach aimed to assess whether combining beneficial modifications could lead to synergistic effects on activity.

Dialkyl 1-(fluorophenyl)piperazin-4-ylmethyl phosphonates (3a-f) []

Compound Description: This series of compounds features dialkyl phosphonate groups attached to the piperazine ring through a methylene linker []. The study investigated these compounds for their affinity towards various serotonin receptors (5-HT1A, 5-HT6, and 5-HT7).

Diethyl 2-[1-(fluorophenyl)piperazin-4-yl]-ethyl phosphonates (4a,b) []

Compound Description: These compounds are similar to the previous series but incorporate an ethyl spacer between the piperazine ring and the phosphonate group []. This structural modification aimed to investigate the impact of distance and flexibility on serotonin receptor affinity.

Diethyl 3-[1-(4-fluorophenyl)-piperazin-4-yl]-propyl phosphonate []

Compound Description: This compound features a propyl spacer between the piperazine ring and the phosphonate group, resembling the propyl chain in the target compound []. The study evaluated its affinity for serotonin receptors.

Di[1-(fluorophenyl)piperazin-4-yl]methanes (6a,b) []

Compound Description: These compounds feature two 1-(fluorophenyl)piperazine units connected by a central methylene bridge []. This structural motif explores the effect of dimerization on biological activity.

4-chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948) []

Compound Description: BMS-289948 is a potent gamma-secretase inhibitor, showing promising effects in reducing beta-amyloid (Aβ) levels in preclinical models of Alzheimer's disease []. It exerts its therapeutic effect by inhibiting the enzymatic activity of gamma-secretase, a key enzyme involved in Aβ production.

4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid (BMS-299897) []

Compound Description: Similar to BMS-289948, BMS-299897 is another potent gamma-secretase inhibitor that effectively reduces Aβ levels in vivo []. It acts by binding to and inhibiting the catalytic activity of gamma-secretase, thereby lowering Aβ production and potentially slowing Alzheimer's disease progression.

N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide HCl (PG01037) []

Compound Description: PG01037 is a selective dopamine D3 receptor antagonist with potential therapeutic implications for treating disorders associated with dopamine dysregulation []. Its selectivity for the D3 receptor over the D2 receptor subtype makes it a valuable tool for dissecting the roles of these receptors in vivo.

1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea []

Compound Description: This compound acts as a dual antagonist for chemokine receptors CXCR1 and CXCR2 []. It effectively inhibits neutrophil chemotaxis induced by alveolar macrophage-derived conditioned media, suggesting its potential in treating inflammatory lung diseases like chronic obstructive pulmonary disease (COPD).

N-(4-(4-((2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohex-1-en-1-yl)methyl)piperazin-1-yl)benzoyl)-4-(((1R)-3-(morpholin-4-yl)-1-((phenylsulfanyl)methyl) propyl)amino)-3-((trifluoromethyl)sulfonyl)benzenesulfonamide [, , , , ]

Compound Description: This compound, known as ABT-263 or Navitoclax, is a potent inhibitor of Bcl-2 family proteins, demonstrating promising anti-tumor activity in preclinical and clinical settings [, , , , ]. It induces apoptosis in cancer cells by selectively targeting Bcl-2, Bcl-xL, and Bcl-w, proteins that regulate programmed cell death.

Properties

CAS Number

1021058-61-6

Product Name

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide

IUPAC Name

(E)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-3-phenylprop-2-enamide

Molecular Formula

C22H26FN3O3S

Molecular Weight

431.53

InChI

InChI=1S/C22H26FN3O3S/c23-20-9-4-5-10-21(20)25-14-16-26(17-15-25)30(28,29)18-6-13-24-22(27)12-11-19-7-2-1-3-8-19/h1-5,7-12H,6,13-18H2,(H,24,27)/b12-11+

InChI Key

CRKRDCOZOIJTFJ-VAWYXSNFSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.